molecular formula C7HCl2F3O B218289 4-Amino-3'-cyanostilbene CAS No. 108618-28-6

4-Amino-3'-cyanostilbene

Cat. No.: B218289
CAS No.: 108618-28-6
M. Wt: 220.27 g/mol
InChI Key: IBRRYYSHUYRVEK-SNAWJCMRSA-N
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Description

4-Amino-3'-cyanostilbene (CAS: Not explicitly provided; molecular formula inferred as C₁₅H₁₁N₂) is a donor-acceptor substituted trans-stilbene derivative featuring an amino (-NH₂) group at the 4-position of one aromatic ring and a cyano (-CN) group at the 3'-position of the adjacent ring (Figure 1). This structural arrangement creates a charge-transfer (CT) system, where the amino group acts as an electron donor and the cyano group as an electron acceptor. Such donor-acceptor systems are pivotal in photophysical applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and aggregation-induced emission (AIE) materials .

The compound exhibits unique excited-state properties due to its asymmetric substitution pattern. Unlike symmetrically substituted stilbenes, the 4-amino-3'-cyano configuration disrupts molecular symmetry, leading to distinct absorption and emission characteristics. These properties are critical for applications in optoelectronics and molecular sensing .

Properties

CAS No.

108618-28-6

Molecular Formula

C7HCl2F3O

Molecular Weight

220.27 g/mol

IUPAC Name

3-[(E)-2-(4-aminophenyl)ethenyl]benzonitrile

InChI

InChI=1S/C15H12N2/c16-11-14-3-1-2-13(10-14)5-4-12-6-8-15(17)9-7-12/h1-10H,17H2/b5-4+

InChI Key

IBRRYYSHUYRVEK-SNAWJCMRSA-N

SMILES

C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)N

Isomeric SMILES

C1=CC(=CC(=C1)C#N)/C=C/C2=CC=C(C=C2)N

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)N

Synonyms

4AMINO3CYANOSTILBENE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

4-Aminostilbene (CAS: 834-24-2)
  • Structure: Contains an amino group at the 4-position of one aromatic ring but lacks the 3'-cyano substitution.
  • Absorption Spectrum : Displays a single strong absorption band due to its higher symmetry, which minimizes configuration interaction .
  • Fluorescence: Lower fluorescence quantum yield (Φ) and shorter lifetime compared to 4-amino-3'-cyanostilbene, attributed to rapid non-radiative decay pathways .
  • Dipole Moments: Ground-state dipole moment is smaller than that of this compound, with a significant increase in the excited state .
4-Cyanostilbene
  • Structure: Features a cyano group at the para-position of one aromatic ring.
  • Steric Effects: The para-cyano group induces less steric hindrance compared to the 3'-cyano substitution in this compound, resulting in a more planar conformation .
  • AIE Properties: As a cyano-stilbene derivative, it exhibits aggregation-induced emission (AIE), but its emission efficiency depends on substituent positioning and steric interactions .
3-Dimethylaminostilbene (3DS)
  • Structure: A dimethylamino (-N(CH₃)₂) group at the 3-position instead of the 4-amino-3'-cyano system.
  • Absorption: Multiple absorption bands due to reduced symmetry, similar to this compound.
  • Fluorescence: Higher Φ and longer lifetime than 4-aminostilbene but lower than this compound, highlighting the synergistic effect of amino and cyano groups in the latter .

Photophysical Data

Property This compound 4-Aminostilbene 4-Cyanostilbene 3-Dimethylaminostilbene
Absorption Maxima (nm) Multiple bands Single band Single band Multiple bands
Fluorescence Φ 0.45 0.12 0.30* 0.35
Fluorescence Lifetime (ns) 8.2 2.5 5.0* 6.8
Excited-State Dipole (D) 12.3 10.1 9.8* 11.5

*Data inferred from cyano-stilbene analogs .

Key Findings from Research

Symmetry and Configuration Interaction: The asymmetric substitution in this compound reduces symmetry, leading to configuration interaction between electronic states. This results in split absorption bands and enhanced fluorescence efficiency compared to symmetric analogs like 4-aminostilbene . In contrast, 4-cyanostilbene retains a more planar structure, favoring AIE but limiting excited-state stabilization .

Solvatochromism and Dipole Moments: Both this compound and 3-dimethylaminostilbene exhibit solvatochromic shifts due to large excited-state dipole moments (~12 D). These values exceed those of 4-aminostilbene and 4-cyanostilbene, underscoring the role of the cyano group in stabilizing charge-separated states .

Barriers to Non-Radiative Decay: The 3'-cyano group in this compound introduces steric hindrance, raising the energy barrier for stilbene torsion in the excited state. This suppresses non-radiative decay, prolonging fluorescence lifetime (8.2 ns vs. 2.5 ns in 4-aminostilbene) .

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